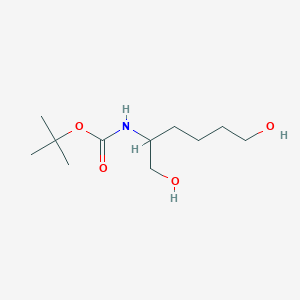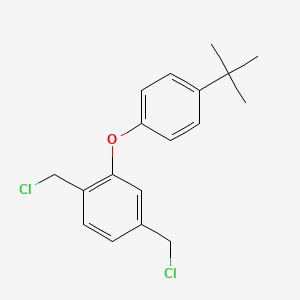
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid is a complex organic compound with a unique structure that includes acetyl, carboxy, phenoxy, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The general synthetic route includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Acetylation: Addition of the acetyl group.
Carboxylation: Introduction of the carboxy group.
Phenoxy Substitution: Attachment of the phenoxy group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, acetic anhydride for acetylation, and carbon dioxide for carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the acetyl group could produce a carboxylic acid.
Aplicaciones Científicas De Investigación
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl and carboxy groups may also play roles in modulating the compound’s activity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Acetyl-5-carboxyphenoxy)-2-nitrobenzoic acid
- 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzamide
- 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzyl alcohol
Uniqueness
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propiedades
Número CAS |
185042-32-4 |
|---|---|
Fórmula molecular |
C16H11NO8 |
Peso molecular |
345.26 g/mol |
Nombre IUPAC |
4-(3-acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid |
InChI |
InChI=1S/C16H11NO8/c1-8(18)10-4-11(16(21)22)6-12(5-10)25-14-3-2-9(15(19)20)7-13(14)17(23)24/h2-7H,1H3,(H,19,20)(H,21,22) |
Clave InChI |
JFZMYOOCHZCLGH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



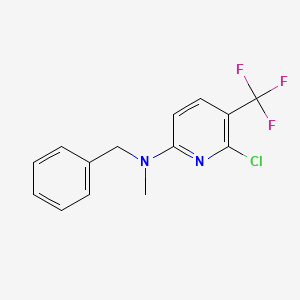
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)

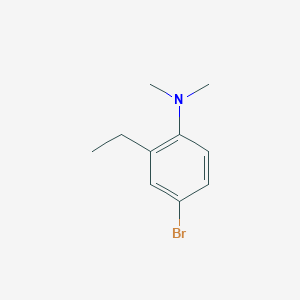
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
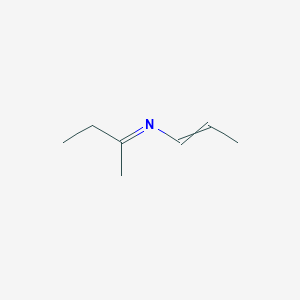
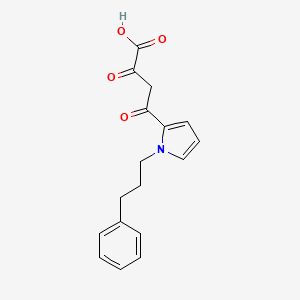
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)

